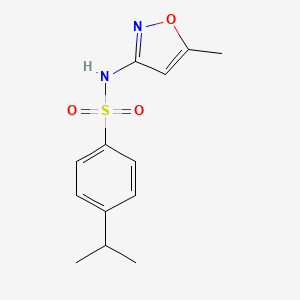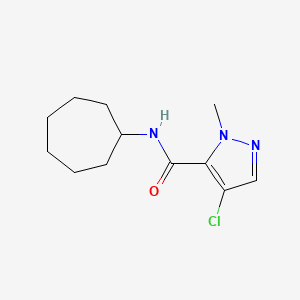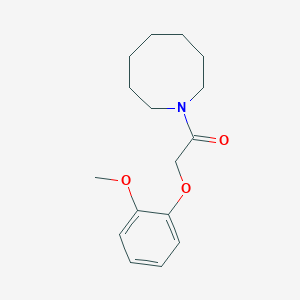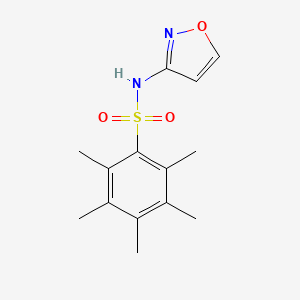![molecular formula C19H24N4O3 B4421778 N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421778.png)
N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a phenyl ring substituted with two methoxy groups, a piperazine ring, and a pyridine ring, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form an intermediate amide.
Piperazine Ring Introduction: The intermediate is then reacted with 1-(2-pyridinyl)piperazine under suitable conditions to introduce the piperazine ring.
Final Coupling: The final step involves coupling the intermediate with an acetic acid derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a ligand for various receptors.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of related drugs.
Biochemistry: It serves as a tool to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]ethanamide
- N-(2,4-dimethoxyphenyl)-2-[4-(3-pyridinyl)-1-piperazinyl]acetamide
Uniqueness
Compared to similar compounds, N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide may exhibit unique binding affinities, pharmacokinetic properties, and biological activities. These differences can make it more suitable for specific research applications or therapeutic uses.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-15-6-7-16(17(13-15)26-2)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRIZBLAVKGGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4421706.png)
![N-{4-[(allylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4421713.png)

![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4421725.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4421729.png)




![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4421789.png)
![2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4421790.png)

![[3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B4421804.png)

